molecular formula C11H15N3O B7519079 Azepan-1-yl(pyrazin-2-yl)methanone

Azepan-1-yl(pyrazin-2-yl)methanone

Cat. No.: B7519079
M. Wt: 205.26 g/mol
InChI Key: JSKPSPAUGFSVPP-UHFFFAOYSA-N
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Description

Azepan-1-yl(pyrazin-2-yl)methanone is a heterocyclic compound featuring a seven-membered azepane ring linked via a ketone bridge to a pyrazine moiety. This structure combines conformational flexibility (from the azepane) with the aromatic and hydrogen-bonding capabilities of pyrazine, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

azepan-1-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-9-12-5-6-13-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKPSPAUGFSVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(pyrazin-2-yl)methanone typically involves the reaction of azepane with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azepane and pyrazine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Azepan-1-yl(pyrazin-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Azepan-1-yl(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Cyclic Amines

Key structural analogues differ in the cyclic amine attached to the pyrazine carbonyl:

Compound Name Cyclic Amine Structure Key Features Reference
Azepan-1-yl(pyrazin-2-yl)methanone 7-membered azepane Enhanced flexibility; potential for diverse binding modes in enzyme targets
Piperazin-1-yl(pyrazin-2-yl)methanone 6-membered piperazine Rigid structure with two nitrogen atoms; improved hydrogen-bonding capacity
1,4-Dithis compound 7-membered diazepane Additional nitrogen atom; increased solubility and conformational diversity

Key Observations :

  • Piperazine derivatives often exhibit higher crystallinity due to symmetry, while diazepane analogues may improve aqueous solubility via additional nitrogen atoms.
Substituent Effects on Pyrazine Carbonyl Derivatives

Variations in substituents on the aromatic or heterocyclic groups significantly influence physicochemical properties:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Notable Spectral Data (NMR/HRMS) Reference
(4-Chlorophenyl)(pyrazin-2-yl)methanone 4-Cl-phenyl 92 75–77 δH: 9.28 (s, pyrazine); HRMS: 219.0325 [M+H]+
(4-Fluorobenzyl)piperazin-1-yl(pyrazin-2-yl)methanone 4-F-benzyl/piperazine 20 ESI: 283 [M+H]+; δC: 165.0 (C=O)
(4-Methylbenzyl)piperazin-1-yl(pyrazin-2-yl)methanone 4-CH3-benzyl/piperazine ESI: 313 [M+H]+; δC: 159.2 (C4 aromatic)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase thermal stability and crystallinity, as seen in (4-chlorophenyl)(pyrazin-2-yl)methanone (m.p. 75–77°C) .
  • Bulky substituents (e.g., benzyl groups) reduce synthetic yields (e.g., 20% for fluorobenzyl derivative) due to steric hindrance .
Thermal Stability and Hydrogen Bonding

Compounds like di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C) rely on extensive hydrogen-bonding networks for stability . While direct data for this compound is unavailable, its pyrazine moiety likely participates in similar intermolecular interactions, though the flexible azepane ring may reduce packing efficiency compared to rigid tetrazole derivatives.

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